molecular formula C8H14ClNO3 B2754078 Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride CAS No. 2490426-49-6

Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Cat. No.: B2754078
CAS No.: 2490426-49-6
M. Wt: 207.65
InChI Key: OPZNVGQGRKBSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(aminomethyl)-2-oxabicyclo[211]hexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl It is a solid at room temperature and is known for its unique bicyclic structure, which includes an oxabicyclo[211]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the [2+2] cycloaddition reaction, which is a photochemical process. This reaction is carried out using a mercury lamp to facilitate the cycloaddition of 1,5-dienes, resulting in the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of specialized equipment and reaction conditions, such as controlled temperature and inert atmosphere, is essential to ensure the purity and yield of the final product. Photochemical reactors and continuous flow systems can be employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bicyclic compounds with various functional groups.

Scientific Research Applications

Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is unique due to its oxabicyclo[2.1.1]hexane ring system, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-11-6(10)8-2-7(3-8,4-9)5-12-8;/h2-5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZNVGQGRKBSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(CO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490426-49-6
Record name methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.